1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18828686
InChI: InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H
SMILES:
Molecular Formula: C7H2Cl2F3NO3
Molecular Weight: 275.99 g/mol

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene

CAS No.:

Cat. No.: VC18828686

Molecular Formula: C7H2Cl2F3NO3

Molecular Weight: 275.99 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene -

Specification

Molecular Formula C7H2Cl2F3NO3
Molecular Weight 275.99 g/mol
IUPAC Name 1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H
Standard InChI Key YRIRUJCQCBRZOO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Substituent Orientation

The compound’s systematic name, 1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene, reflects the positions of its substituents: two chlorine atoms at positions 1 and 2, a nitro group (-NO2_2) at position 4, and a trifluoromethoxy group (-OCF3_3) at position 3 . This arrangement creates a sterically crowded and electron-deficient aromatic system, influencing its reactivity and stability.

Spectroscopic Identification

Key spectroscopic data for structural elucidation include:

  • NMR: The trifluoromethoxy group typically resonates as a singlet in 19F^{19}\text{F}-NMR near -55 ppm, while the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns in 1H^1\text{H}-NMR .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 275.99, with fragmentation patterns indicative of sequential loss of Cl (35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl}) and NO2_2 groups .

  • IR Spectroscopy: Stretching vibrations for nitro (1520–1350 cm1^{-1}) and C-F (1250–1100 cm1^{-1}) groups dominate the spectrum.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H2Cl2F3NO3\text{C}_7\text{H}_2\text{Cl}_2\text{F}_3\text{NO}_3
Molecular Weight (g/mol)275.99
XLogP34.2
Topological Polar Surface Area55.1 Ų

Synthetic Pathways and Optimization

Nitration of Halogenated Precursors

The synthesis typically begins with 1,2-dichloro-3-trifluoromethoxybenzene, which undergoes nitration using mixed acids (HNO3_3/H2_2SO4_4) at 0–5°C to control regioselectivity . The nitro group preferentially occupies the para position relative to the trifluoromethoxy group due to steric and electronic effects .

Waste Acid Recycling

A patented method highlights the recycling of spent acid from initial nitration steps. After concentration, the acid is combined with ammonium nitrate and oleum (fuming H2_2SO4_4) for secondary nitration, reducing waste generation by 40–60% . This approach aligns with green chemistry principles, though scalability remains challenging due to the corrosive nature of reagents .

Table 2: Representative Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
Primary NitrationHNO3_3, H2_2SO4_40–570–80
Secondary NitrationNH4_4NO3_3, Oleum80–10080–85

Physicochemical Properties and Stability

Thermal and Photolytic Behavior

The compound decomposes above 200°C, releasing toxic gases (Cl2_2, NOx_x, HF) . Photodegradation studies under UV light (254 nm) reveal gradual cleavage of the nitro group, forming 1,2-dichloro-3-trifluoromethoxybenzene as a primary degradation product .

Solubility and Partitioning

With a calculated XLogP3 of 4.2, the compound exhibits high lipophilicity, favoring organic solvents like dichloromethane and ethyl acetate over aqueous media . This property complicates biological testing but enhances suitability for non-polar matrices in material science applications.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 1 and 2 are susceptible to displacement by nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in DMF at 120°C yields diamino derivatives, which are intermediates in herbicide synthesis .

Nitro Group Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, producing 1,2-dichloro-3-trifluoromethoxy-4-aminobenzene—a precursor to bioactive molecules . Over-reduction or dehalogenation is mitigated by using low hydrogen pressures (1–2 atm) and room temperature .

Applications in Agrochemicals and Pharmaceuticals

Herbicide Development

Structural analogs of this compound have demonstrated pre-emergent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials show efficacy against Amaranthus retroflexus at application rates of 50–100 g/ha .

Antimicrobial Agents

Environmental and Regulatory Considerations

Biodegradation and Ecotoxicity

The compound’s persistence in soil (DT50_{50} > 180 days) and high bioaccumulation potential (BCF: 350–500) raise concerns for aquatic ecosystems . Regulatory frameworks in the EU (REACH) and US (TSCA) mandate rigorous ecotoxicological assessments prior to large-scale use .

Waste Management

Incineration in certified facilities equipped with alkaline scrubbers is the preferred disposal method, achieving >99.9% destruction efficiency . Alternative methods like supercritical water oxidation (SCWO) are under investigation for lower energy inputs .

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